molecular formula C40H62N12O11 B611719 VSWRAPTA CAS No. 2229829-30-3

VSWRAPTA

Cat. No.: B611719
CAS No.: 2229829-30-3
M. Wt: 887.01
InChI Key: DLKFGZCPOUJHBL-MWJQDZEGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VSWRAPTA is a bioactive peptide derived from the FNIII 6 domain of the extracellular matrix (ECM) glycoprotein tenascin-C (Tnc). It has been identified as a critical mediator of neuronal branching and differentiation via activation of the focal adhesion kinase (FAK) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways . Unlike full-length tenascin-C, which contains multiple functional domains, this compound represents a short, linear peptide sequence that retains specific neuroregulatory properties. Its mechanism involves transcellular signaling, promoting neurite outgrowth in vitro without requiring direct cell-matrix adhesion . This makes it a promising candidate for applications in neural tissue engineering and regenerative medicine.

Properties

CAS No.

2229829-30-3

Molecular Formula

C40H62N12O11

Molecular Weight

887.01

IUPAC Name

Val-Ser-Trp-Arg-Ala-Pro-Thr-Ala

InChI

InChI=1S/C40H62N12O11/c1-19(2)30(41)36(59)50-28(18-53)34(57)49-27(16-23-17-45-25-11-7-6-10-24(23)25)33(56)48-26(12-8-14-44-40(42)43)32(55)46-20(3)38(61)52-15-9-13-29(52)35(58)51-31(22(5)54)37(60)47-21(4)39(62)63/h6-7,10-11,17,19-22,26-31,45,53-54H,8-9,12-16,18,41H2,1-5H3,(H,46,55)(H,47,60)(H,48,56)(H,49,57)(H,50,59)(H,51,58)(H,62,63)(H4,42,43,44)/t20-,21-,22+,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

DLKFGZCPOUJHBL-MWJQDZEGSA-N

SMILES

O=C(N[C@@H](CO)C(N[C@@H](CC1=CNC2=CC=CC=C12)C(N[C@@H](CCCNC(N)=N)C(N[C@@H](C)C(N3[C@@H](CCC3)C(N[C@@H]([C@H](O)C)C(N[C@@H](C)C(O)=O)=O)=O)=O)=O)=O)=O)[C@H](C(C)C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VSWRAPTA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of VSWRAPTA with structurally or functionally analogous peptides, including VFDNFVLK (tenascin-C), IKVAV (laminin-1), and RGD (fibronectin).

Table 1: Comparative Analysis of this compound and Similar Peptides

Parameter This compound (Tenascin-C) VFDNFVLK (Tenascin-C) IKVAV (Laminin-1) RGD (Fibronectin)
Source Domain FNIII 6 domain FNIII D domain Laminin α1 chain Central cell-binding domain
Key Receptors FAK, ERK1/2 α7β1 integrin α6β1 integrin, syndecans α5β1, αvβ3 integrins
Primary Function Neuronal branching via FAK/ERK Neurite outgrowth via integrins Neurite extension, cell adhesion Cell adhesion, migration
Structural Motifs Linear sequence (this compound) Requires FD/FV pairs Isoleucine-lysine-valine motif Arginine-glycine-aspartate triad
Mechanistic Specificity Activates intracellular kinases Binds integrins directly Binds integrins and proteoglycans Universal integrin-binding motif
Functional Limitations Limited to neuronal cells Requires α7β1 integrin expression Context-dependent effects Overly broad receptor targeting
Therapeutic Potential Neural repair scaffolds Limited due to narrow receptor Spinal cord injury models Wound healing, coatings

Key Findings

Mechanistic Divergence :

  • This compound uniquely activates FAK/ERK pathways without direct integrin binding, distinguishing it from VFDNFVLK and RGD , which rely on integrin interactions . This transcellular mechanism reduces dependency on specific receptor expression .
  • IKVAV , while also neuroactive, exhibits pleiotropic effects due to interactions with proteoglycans, complicating its therapeutic use .

Structural Efficiency: this compound’s linear sequence offers synthetic simplicity compared to VFDNFVLK, which requires conserved FD/FV amino acid pairs for activity . However, both peptides lack the multifunctionality of full-length tenascin-C, which combines multiple domains for synergistic signaling .

Therapeutic Trade-offs: RGD’s broad integrin targeting makes it versatile for general cell adhesion but less specific for neural applications. In contrast, this compound’s FAK/ERK activation is highly specific to neurons but may exclude non-neuronal cell types .

Research Implications

  • This compound ’s selectivity for FAK/ERK pathways positions it as a superior candidate for neural-specific interventions , such as hydrogels for spinal cord repair .
  • Combining This compound with other peptides (e.g., IKVAV ) could mimic the multifunctionality of native ECM proteins, addressing limitations of single-domain peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VSWRAPTA
Reactant of Route 2
VSWRAPTA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.